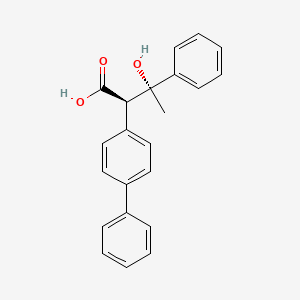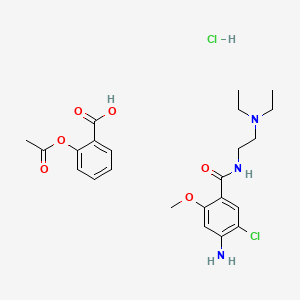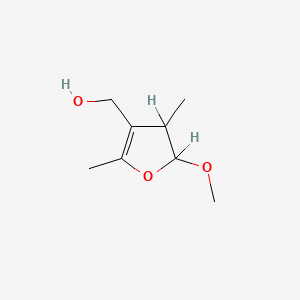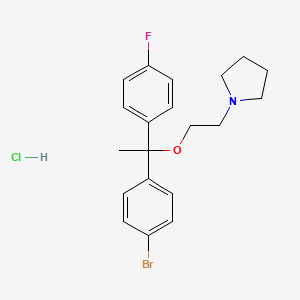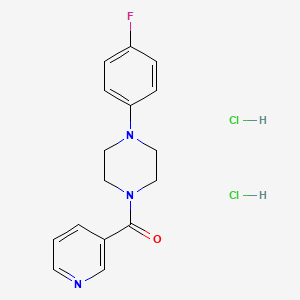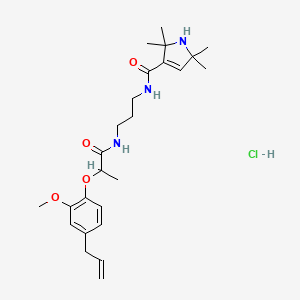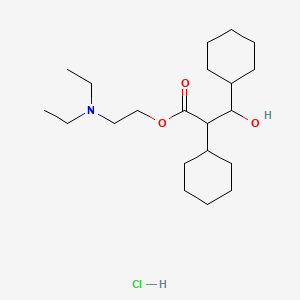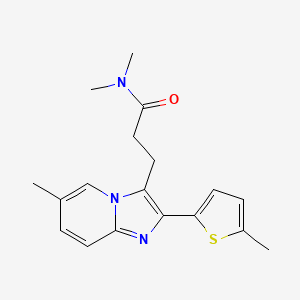
Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- is a complex organic compound with a unique structure that combines an imidazo[1,2-a]pyridine core with a thienyl group and various methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- typically involves multi-step organic reactions. The process begins with the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the thienyl group and the methyl substitutions. Common reagents used in these reactions include various amines, thienyl compounds, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents such as chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.
Thienyl-substituted amides: Compounds with thienyl groups attached to amide functionalities.
Methyl-substituted heterocycles: Compounds with multiple methyl groups attached to heterocyclic cores.
Uniqueness
Imidazo(1,2-a)pyridine-3-propanamide, 2-(5-methyl-2-thienyl)-N,N,6-trimethyl- is unique due to its specific combination of an imidazo[1,2-a]pyridine core, a thienyl group, and multiple methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88965-11-1 |
|---|---|
Molecular Formula |
C18H21N3OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C18H21N3OS/c1-12-5-9-16-19-18(15-8-6-13(2)23-15)14(21(16)11-12)7-10-17(22)20(3)4/h5-6,8-9,11H,7,10H2,1-4H3 |
InChI Key |
JNJDNBSZKRVYBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CCC(=O)N(C)C)C3=CC=C(S3)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


